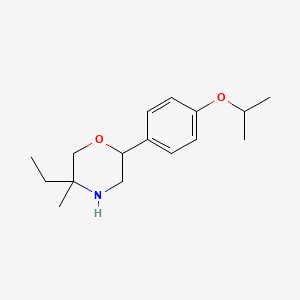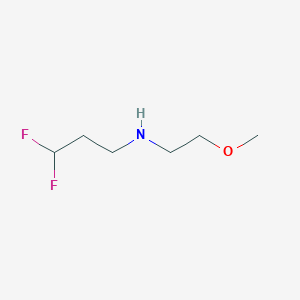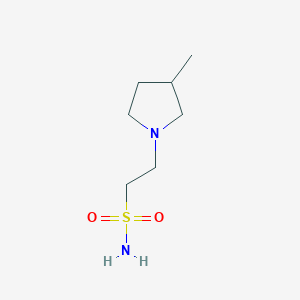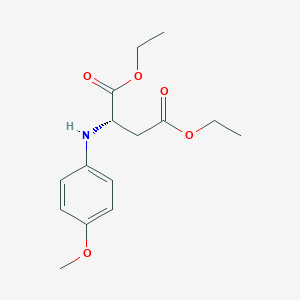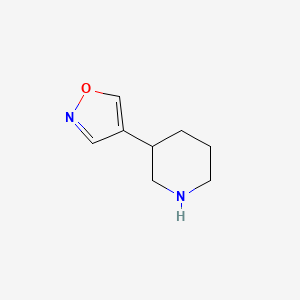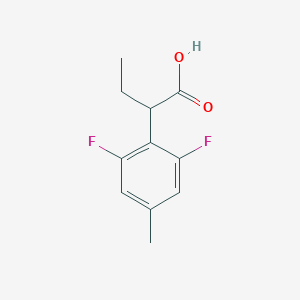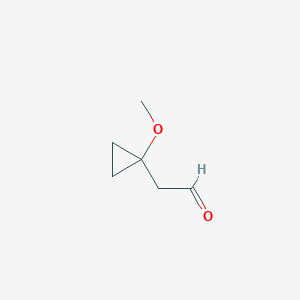
Cyclopropaneacetaldehyde, 1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneacetaldehyde, 1-methoxy- is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is characterized by a cyclopropane ring attached to an acetaldehyde group, with a methoxy group (-OCH3) attached to the carbonyl carbon
Vorbereitungsmethoden
The synthesis of Cyclopropaneacetaldehyde, 1-methoxy- can be achieved through several routesThe reaction conditions typically involve the use of diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve large-scale synthesis using similar principles but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Cyclopropaneacetaldehyde, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropaneacetaldehyde, 1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Cyclopropaneacetaldehyde, 1-methoxy- exerts its effects involves the reactivity of the cyclopropane ring and the aldehyde group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Cyclopropaneacetaldehyde, 1-methoxy- can be compared with other cyclopropane-containing compounds such as:
Cyclopropanecarboxaldehyde: Lacks the methoxy group, making it less reactive in certain reactions.
Cyclopropanemethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Cyclopropaneacetic acid:
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2-(1-methoxycyclopropyl)acetaldehyde |
InChI |
InChI=1S/C6H10O2/c1-8-6(2-3-6)4-5-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
DGDYZOUQUNSCRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


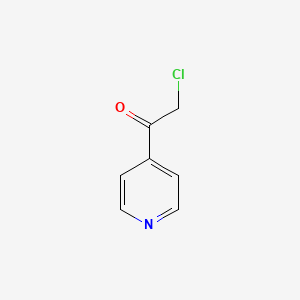
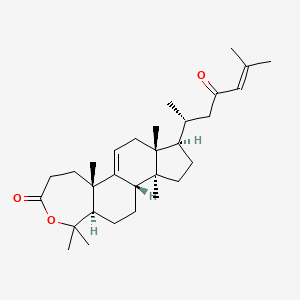
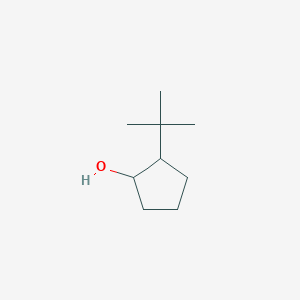
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)

![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)
